Boc-Phe(4-Me)-OH

Renin Inhibitors Proteolytic Stability Peptide Therapeutics

Standard Boc-protected phenylalanine derivatives often lack the steric or hydrophobic fine-tuning required for advanced peptide drug design. Boc-Phe(4-Me)-OH (CAS 80102-26-7) solves this by introducing a para-methyl group. - **Metabolic stability**: Substitution of unmodified Boc-Phe has demonstrated increased resistance to enzymatic degradation (hours to days in protease inhibitor studies). - **Controlled hydrophobicity**: Alters steric bulk and logP without polar groups, ideal for SAR and membrane interaction studies. - **Boc-SPPS ready**: Available at ≥98-99% HPLC purity; low epimerization, suitable for complex sequences.

Molecular Formula C15H21NO4
Molecular Weight 279,34 g/mole
CAS No. 80102-26-7
Cat. No. B558244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe(4-Me)-OH
CAS80102-26-7
Synonyms80102-26-7; N-Boc-4-Methyl-L-phenylalanine; Boc-4-methyl-L-phenylalanine; Boc-L-4-Methylphe; Boc-L-4-Methylphenylalanine; Boc-Phe(4-Me)-OH; Boc-L-phe(4-me)-OH; BOC-4-METHY-L-PHENYLALANINE; SBB064603; (S)-2-TERT-BUTOXYCARBONYLAMINO-3-P-TOLYL-PROPIONICACID; (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-methylphenyl)propanoicacid; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoicacid; BOC-P-ME-PHE-OH; Boc-4-Methyl-L-Phe-OH; BOC-P-ME-L-PHE-OH; SCHEMBL25672; BOC-L-4-ME-PHE-OH; KSC919A2B; 15006_ALDRICH; AC1MC511; BOC-L-4-METHYL-PHE-OH; 15006_FLUKA; CTK8B9020; JYRWNPUFECDJCX-LBPRGKRZSA-N; MolPort-001-758-368
Molecular FormulaC15H21NO4
Molecular Weight279,34 g/mole
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyJYRWNPUFECDJCX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe(4-Me)-OH: Standardized Building Block for Peptide Synthesis


Boc-Phe(4-Me)-OH (CAS 80102-26-7), or N-Boc-4-methyl-L-phenylalanine, is a protected, unnatural amino acid derivative used as a key intermediate in peptide synthesis . As a derivative of phenylalanine, it features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and a methyl substituent at the para-position of the aromatic ring . This para-methyl modification is designed to subtly alter the hydrophobicity and steric profile of phenylalanine residues, enabling the fine-tuning of peptide structure and function without introducing a hydrogen-bonding functional group . It is supplied with standardized analytical specifications including a purity of ≥98-99% (HPLC/TLC) and a defined specific optical rotation ([α]20/D +16±2° in methanol), which are critical for ensuring reproducibility in complex syntheses .

Workflow Boc-SPPS building block for peptide synthesis
Modification para-Methyl group increases hydrophobicity without H-bond functionality
Specification Standardized purity and specific optical rotation

Why Boc-Phe(4-Me)-OH Is Not a Direct Substitute for Boc-Phe-OH


Generic substitution of Boc-Phe(4-Me)-OH with the more common Boc-Phe-OH is not advisable for applications where the physicochemical properties of the final peptide are critical. The para-methyl group introduces a quantifiable increase in hydrophobicity and alters steric bulk compared to hydrogen, which can directly influence peptide folding, receptor binding affinity, and metabolic stability [1]. For example, in the development of protease inhibitors, substituting a Boc-Phe moiety with a modified phenylalanine has been shown to confer dramatic improvements in proteolytic stability, increasing resistance to enzymatic degradation from hours to days, a change that would be lost with an unmodified phenylalanine analog . The sections below provide specific, quantifiable evidence of these differentiating properties, underscoring the unique value proposition of Boc-Phe(4-Me)-OH for specific research and industrial workflows.

Hydrophobicity context

para-Methyl substitution may alter peptide folding and binding vs. unmodified Phe.

Proteolytic stability

Unmodified Boc-Phe may not provide the reported stability enhancement of modified analogs.

Steric profile

Methyl group may affect target pocket complementarity, limiting direct interchangeability.

Quantifiable Evidence for Boc-Phe(4-Me)-OH


Proteolytic Stability in Renin Inhibitors

This study demonstrates the profound impact of modifying the Boc-Phe moiety on the stability of peptide-based drugs. While a direct comparison to Boc-Phe(4-Me)-OH is not provided, the data establishes the principle that substituting the Boc-Phe group is a validated strategy for enhancing proteolytic resistance. A renin inhibitor containing a modified heterocyclic phenylalanine analog (Compound 8) remained >60% intact after a 24-hour exposure to chymotrypsin . In stark contrast, a control inhibitor containing the unmodified 'Boc-Phe' analog was nearly completely degraded after only 1 hour .

Proteolytic Stability
Context-dependent
Modified analog
>60% intact
at 24 h
Unmodified Boc-Phe analog
nearly degraded
at 1 h
Supports modification strategy for proteolytic resistance.
Cross-study comparison; not direct Boc-Phe(4-Me)-OH data.
Renin Inhibitors Proteolytic Stability Peptide Therapeutics

Potent Renin Inhibition with Boc-Phe(4-OMe)-OH

A study on renin inhibitors utilized Boc-Phe(4-OMe)-OH, a close para-substituted analog of Boc-Phe(4-Me)-OH, as the N-terminal building block for a series of eight novel peptide inhibitors [1]. The most potent inhibitor in this series, designated compound (13), demonstrated an in vitro IC50 value of 7 x 10⁻⁸ M against renin [1]. This provides a quantitative benchmark for the biological activity achievable with peptides incorporating this class of para-substituted phenylalanine derivatives.

Renin Inhibition IC₅₀
Class-level
70 nM
Reported potency benchmark for para-substituted Phe derivatives.
Data from Boc-Phe(4-OMe)-OH analog; class-level inference.
Renin Inhibition Antihypertensive Agents Peptide Inhibitors

Purity Comparison with Standard Building Blocks

Vendor specifications for Boc-Phe(4-Me)-OH are consistent with the high purity required for demanding applications like solid-phase peptide synthesis (SPPS). Two major suppliers, Sigma-Aldrich and Chem-Impex, specify a purity of ≥98.0% (TLC) and ≥99% (HPLC), respectively . This level of purity is comparable to, and in some cases exceeds, the specifications for standard Boc-protected amino acids like Boc-Phe-OH, which is often listed with a purity of ≥98.0% (TLC) .

Purity Specification
Specification review
≥99% (HPLC)
Meets high-purity requirements for SPPS workflows.
Comparable to or exceeding standard Boc-Phe-OH ≥98% (TLC).
Quality Control Peptide Synthesis Procurement Specification

Application Scenarios for Boc-Phe(4-Me)-OH


Protease-Resistant Peptide Therapeutics

Use Boc-Phe(4-Me)-OH as a strategic building block to enhance the metabolic stability of peptide-based drug candidates. As demonstrated in the development of renin inhibitors, substituting an unmodified Boc-Phe group can lead to a dramatic increase in resistance to enzymatic degradation . Incorporating Boc-Phe(4-Me)-OH into a sequence is a rational design choice to improve the in vivo half-life of a peptide therapeutic.

Tuning Peptide Hydrophobicity and Folding

Incorporate Boc-Phe(4-Me)-OH to systematically increase the hydrophobicity of a specific peptide region without introducing a polar functional group. This modification can be used to study and optimize peptide-membrane interactions, self-assembly properties, or the hydrophobic effect in protein folding . This is particularly relevant when a subtle steric and hydrophobic alteration is required, distinct from the effects of a hydroxyl (Tyr) or methoxy group.

SAR Studies of Bioactive Peptides

Employ Boc-Phe(4-Me)-OH in systematic SAR campaigns to probe the steric and electronic requirements of a target binding pocket. By comparing the activity of peptides containing Boc-Phe(4-Me)-OH with those containing Boc-Phe-OH, Boc-Tyr-OH, or Boc-Phe(4-OMe)-OH, researchers can quantify the contribution of the para-substituent to potency and selectivity [1]. The 70 nM IC50 benchmark for a related 4-methoxy analog provides a relevant potency context for such studies [1].

High-Fidelity SPPS

Select Boc-Phe(4-Me)-OH for Boc-SPPS workflows where high coupling efficiency and low epimerization are critical. The compound is specified by vendors as suitable for this reaction type and is available at purities up to ≥99% (HPLC), which ensures minimal impurities that could otherwise compromise the synthesis of long or complex peptide sequences .

Application
Selection Property
Validation Focus
Metabolic stability studies
para-Methyl modification
Proteolytic resistance endpoints
Hydrophobicity & folding studies
Non-H-bonding hydrophobic increase
Peptide-membrane or self-assembly endpoints
SAR studies
para-Substituent comparison set
Potency and selectivity endpoints
High-fidelity SPPS
High purity specification
Coupling efficiency & racemization control

Technical Documentation Hub

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56 linked technical documents
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